Regioisomeric Chlorine Positioning Drives Divergent Predicted Biological Activity Profiles
The para-chloro substitution pattern on the benzyl ring of 6-((4-chlorobenzyl)amino)pyridazin-3-ol yields a distinct predicted activity spectrum compared to its ortho-chloro isomer. PASS (Prediction of Activity Spectra for Substances) computational analysis predicts a higher probability of signal transduction pathways inhibition (Pa=0.718) and protein kinase inhibition (Pa=0.620) for the 4-chloro derivative, whereas the 2-chloro isomer (6-((2-chlorobenzyl)amino)pyridazin-3-ol, CAS 1880376-48-6) is predicted to have a different activity profile, including notable predictions for platelet derived growth factor kinase inhibition (Pa=0.577) and antimycobacterial activity (Pa=0.584) [1]. These quantitative differences in Pa values indicate that the 4-chloro isomer is computationally favored for targeting signal transduction and protein kinase pathways, while the 2-chloro isomer may be more suitable for anti-infective screening [1].
| Evidence Dimension | Predicted Biological Activity (PASS Pa values) |
|---|---|
| Target Compound Data | Signal transduction pathways inhibitor: Pa=0.718, Pi=0.011; Protein kinase inhibitor: Pa=0.620, Pi=0.011 |
| Comparator Or Baseline | 6-((2-chlorobenzyl)amino)pyridazin-3-ol (CAS 1880376-48-6): Platelet derived growth factor kinase inhibitor: Pa=0.577, Pi=0.006; Antimycobacterial: Pa=0.584, Pi=0.001 |
| Quantified Difference | Signal transduction inhibitor Pa differs by >0.06; Protein kinase inhibitor Pa differs by >0.03 |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model; Pa = probability 'to be active'; Pi = probability 'to be inactive' |
Why This Matters
Computational pre-screening guides resource allocation by identifying which isomer is more likely to yield hits in specific target-based assays, reducing wasted synthesis and screening costs.
- [1] Nature Scientific Reports. (2025). Table 7 PASS prediction for the activity of the title compound. Sci Rep 15, 27674. View Source
